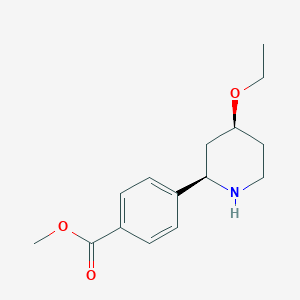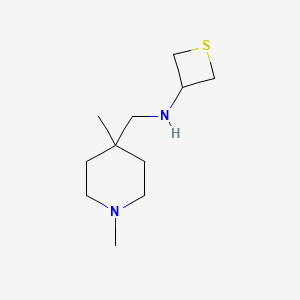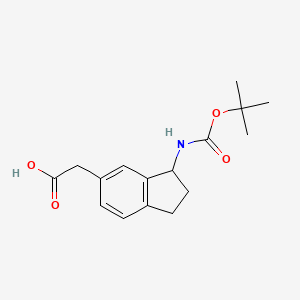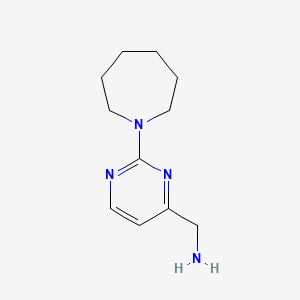
(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-(Azepan-1-yl)pyrimidin-4-yl)methanamine: is a heterocyclic compound that features a pyrimidine ring substituted with an azepane group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine typically involves the reaction of pyrimidine derivatives with azepane under specific conditions. One common method involves the use of Grignard reagents to introduce the azepane group into the pyrimidine ring . The reaction conditions often require a controlled temperature and the presence of a catalyst to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the development of heterocyclic compounds with potential biological activity .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can interact with various biological targets, making it useful in drug discovery and development .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as polymers and coatings. Its unique structure allows for the creation of materials with enhanced stability and functionality .
Wirkmechanismus
The mechanism of action of (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
(2-(Azepan-1-yl)pyridin-4-yl)methanamine: This compound is similar in structure but features a pyridine ring instead of a pyrimidine ring.
(4-(6-Methyl-1,2,4,5-tetrazin-3-yl)phenyl)methanamine hydrochloride: This compound has a tetrazine ring and is used in different applications.
(1-(4-(Naphthalen-2-yl)pyrimidin-2-yl)piperidin-4-yl)methanamine: This compound has a naphthalene group and is studied for its effects on bone formation.
Uniqueness: (2-(Azepan-1-yl)pyrimidin-4-yl)methanamine is unique due to its specific combination of the azepane and pyrimidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C11H18N4 |
|---|---|
Molekulargewicht |
206.29 g/mol |
IUPAC-Name |
[2-(azepan-1-yl)pyrimidin-4-yl]methanamine |
InChI |
InChI=1S/C11H18N4/c12-9-10-5-6-13-11(14-10)15-7-3-1-2-4-8-15/h5-6H,1-4,7-9,12H2 |
InChI-Schlüssel |
AHNXKSIJAHQQCU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCCN(CC1)C2=NC=CC(=N2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



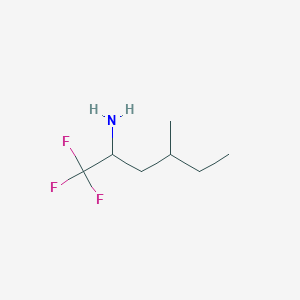
![4-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13329335.png)
![6-Chloro-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B13329339.png)
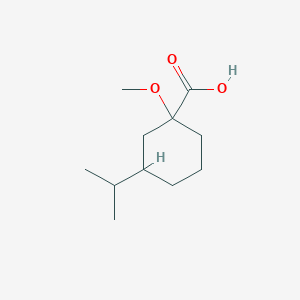

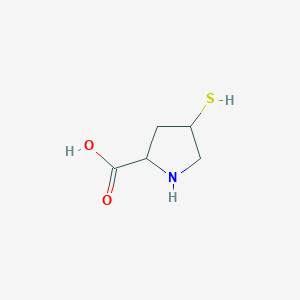
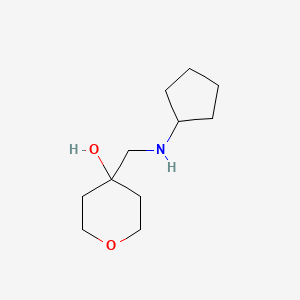
![Rel-(1S,3R,4R)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B13329371.png)
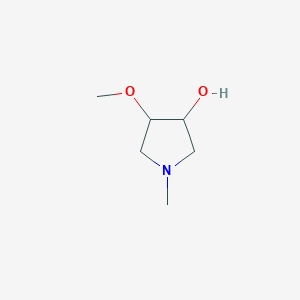
![1-(7-Chloro-3-iodo-2-methylpyrazolo[1,5-a]pyrimidin-5-yl)ethan-1-ol](/img/structure/B13329382.png)
